![molecular formula C11H9BrN2O3 B2398720 3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid CAS No. 102118-19-4](/img/structure/B2398720.png)
3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Bromo-4-
生物活性
3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. Quinazoline derivatives have been studied extensively for their diverse pharmacological effects, including their roles as enzyme inhibitors and their interactions with various biological pathways.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₂BrN₃O₃
- CAS Number : 102118-19-4
This compound features a brominated quinazolinone core, which is crucial for its biological activity. The presence of the propanoic acid moiety may enhance solubility and bioavailability.
Antimicrobial Activity
Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. In a study focusing on quorum sensing inhibition, compounds structurally related to this compound demonstrated the ability to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The most active compounds showed up to 73.4% inhibition at concentrations of 100 µM without affecting bacterial growth significantly .
Anticancer Activity
Quinazoline derivatives are also recognized for their anticancer potential. A screening assay demonstrated that certain analogues could inhibit secretion in cancer models, suggesting that this compound may downregulate oncogenic pathways . High concentrations (50 µM) resulted in approximately 50% inhibition of target protein secretion, indicating its potential as a therapeutic agent in cancer treatment.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is largely influenced by their structural modifications. For instance, the introduction of halogen atoms (like bromine) and variations in the side chains can significantly alter their potency against specific targets. The molecular docking studies reveal that interactions with key amino acid residues in target proteins are critical for activity .
Case Study: Quorum Sensing Inhibition
In a comparative study of various quinazoline analogues, this compound was evaluated for its quorum sensing inhibitory activity. The results indicated that while the compound effectively inhibited biofilm formation, it did not significantly reduce bacterial growth, highlighting its potential use in treating biofilm-associated infections without disrupting normal flora .
Table of Biological Activities
Compound | Activity Type | Concentration | Inhibition Rate |
---|---|---|---|
6b | Quorum Sensing | 100 µM | 73.4% |
6b | Quorum Sensing | 50 µM | 72.1% |
6b | Quorum Sensing | 25 µM | 53.7% |
3-(6-Br) | Cancer Secretion Inhibition | 50 µM | ~50% |
科学研究应用
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study highlighted that compounds structurally related to 3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid demonstrated the ability to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections.
Key Findings :
- Inhibition Rate : Up to 73.4% at a concentration of 100 µM , indicating strong antimicrobial potential without significantly affecting bacterial growth.
Anticancer Activity
Quinazoline derivatives, including this compound, are recognized for their anticancer potential. A screening assay demonstrated that certain analogues could inhibit secretion in cancer models, suggesting that this compound may downregulate oncogenic pathways.
Key Findings :
- Inhibition Rate : Approximately 50% inhibition of target protein secretion at 50 µM , indicating its potential as a therapeutic agent in cancer treatment.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is influenced by their structural modifications. For instance, the introduction of halogen atoms (like bromine) and variations in side chains can significantly alter their potency against specific targets. Molecular docking studies reveal critical interactions with key amino acid residues in target proteins that are essential for activity.
Case Study: Quorum Sensing Inhibition
A comparative study of various quinazoline analogues evaluated the quorum sensing inhibitory activity of this compound. Results indicated effective inhibition of biofilm formation while not significantly reducing bacterial growth, highlighting its potential use in treating biofilm-associated infections without disrupting normal flora.
Table of Biological Activities
Compound | Activity Type | Concentration | Inhibition Rate |
---|---|---|---|
3-(6-Br) | Quorum Sensing | 100 µM | 73.4% |
3-(6-Br) | Quorum Sensing | 50 µM | 72.1% |
3-(6-Br) | Quorum Sensing | 25 µM | 53.7% |
3-(6-Br) | Cancer Secretion Inhibition | 50 µM | ~50% |
属性
IUPAC Name |
3-(6-bromo-4-oxoquinazolin-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-7-1-2-9-8(5-7)11(17)14(6-13-9)4-3-10(15)16/h1-2,5-6H,3-4H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZBMKGUVYPCAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C=N2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102118-19-4 |
Source
|
Record name | 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。